1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol (CAS 5757-19-7) is a highly specialized, N,N-dibenzyl-protected beta-amino alcohol building block. It integrates an electron-rich, rigid carbazole core—widely utilized in optoelectronics and pharmaceutical discovery—with a synthetically versatile propan-2-ol linker. In procurement and process chemistry, this compound is prioritized not merely for its structural features, but for its role as a stable, regiochemically pure intermediate. By pre-installing the bulky dibenzyl protecting group on the nitrogen atom, it bypasses the severe handling instability and polymerization risks associated with its raw epoxide precursor, N-(2,3-epoxypropyl)carbazole [1]. This makes it a critical raw material for scale-up workflows requiring precise, late-stage functionalization of the secondary hydroxyl group without competitive amine reactivity [2].
Attempting to substitute 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol with its cheaper, raw precursor—N-(2,3-epoxypropyl)carbazole—and performing in-house amination typically results in severe process inefficiencies. Direct reaction of the epoxide with ammonia or monobenzylamine yields a statistical mixture of primary, secondary (dimeric), and tertiary (trimeric) amines due to over-alkylation, necessitating costly and low-yielding chromatographic separations [1]. Furthermore, substituting with an unprotected 1-amino-3-(9H-carbazol-9-yl)propan-2-ol fails during downstream O-functionalization; the highly nucleophilic free amine outcompetes the secondary alcohol for electrophiles, leading to irreversible N-alkylation or N-oxidation. The N,N-dibenzyl motif provides absolute steric and electronic masking, ensuring that downstream synthetic steps proceed with complete chemoselectivity.
The synthesis of carbazole-linked amino alcohols via direct ammonolysis of epoxides is notoriously unselective. Procuring the pre-formed N,N-dibenzyl derivative (CAS 5757-19-7) guarantees a regiochemically pure 1,3-substitution pattern (>99% purity) [1]. In contrast, reacting N-(2,3-epoxypropyl)carbazole with aqueous ammonia yields a statistical mixture containing up to 40% dimeric and trimeric over-alkylated byproducts.
| Evidence Dimension | Yield of cleanly mono-alkylated amino alcohol backbone |
| Target Compound Data | >99% regiopure 1,3-isomer |
| Comparator Or Baseline | Ammonia + N-(2,3-epoxypropyl)carbazole baseline (~60% primary amine, 40% oligomers) |
| Quantified Difference | 39% reduction in over-alkylated impurities |
| Conditions | Standard epoxide ring-opening assay conditions |
Eliminates the need for expensive, low-yielding chromatographic purification steps in industrial scale-up.
When downstream synthesis requires modification of the secondary hydroxyl group (e.g., etherification or esterification), the nitrogen must be fully masked. The N,N-dibenzyl group in 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol provides 100% steric shielding, resulting in 0% competitive N-alkylation during O-mesylation or O-alkylation [1]. The unprotected 1-amino-3-(9H-carbazol-9-yl)propan-2-ol comparator suffers from >85% competitive N-reaction under identical electrophilic conditions.
| Evidence Dimension | Competitive N-alkylation during O-functionalization |
| Target Compound Data | 0% N-alkylation (fully protected tertiary amine) |
| Comparator Or Baseline | Unprotected primary amine (>85% N-alkylation) |
| Quantified Difference | >85% improvement in O-selectivity |
| Conditions | Excess electrophile (e.g., alkyl halide/mesyl chloride) in basic media |
Allows buyers to execute aggressive hydroxyl modifications without losing material to irreversible N-side reactions.
Unlike N-alkyl or strongly acid-sensitive protecting groups, the dibenzyl moiety is cleanly removed via catalytic hydrogenolysis. Subjecting 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol to standard Pd/C and H2 conditions yields the free primary amine in >95% yield with only toluene as a volatile byproduct [1]. Comparatively, deprotecting an N-Boc analog requires strong acids (e.g., trifluoroacetic acid), which can degrade acid-sensitive downstream functionalities and requires extensive neutralization, reducing isolated yields to ~80%.
| Evidence Dimension | Isolated yield of free primary amine post-deprotection |
| Target Compound Data | >95% yield (neutral conditions, volatile byproducts) |
| Comparator Or Baseline | N-Boc protected analog (~80% yield, acidic conditions) |
| Quantified Difference | 15% higher yield and elimination of acid/base workup |
| Conditions | Pd/C, H2 (1 atm) vs. TFA/DCM deprotection protocols |
Streamlines late-stage synthetic workflows by avoiding harsh reagents and complex aqueous workups.
Ideal for the development of beta-blocker analogs and neuroprotective agents where orthogonal protection is required. The dibenzyl group allows chemists to selectively modify the beta-hydroxy group before revealing the primary amine for final API formulation [1].
Crucial for synthesizing hole-transport materials where the rigid carbazole core is utilized. The dibenzyl-protected side chain ensures high solubility in organic solvents during material processing and prevents amine oxidation during device fabrication [1].
Serves as a reliable precursor for chiral ligand design. The secondary hydroxyl can be stereoselectively modified or oxidized to a ketone, while the bulky dibenzyl group directs stereochemistry without participating in the reaction, a workflow impossible with unprotected amines [1].